molecular formula C30H22ClN3OS B11077152 (10Z)-7-(2-chlorophenyl)-10-[(2-methyl-1H-indol-3-yl)methylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

(10Z)-7-(2-chlorophenyl)-10-[(2-methyl-1H-indol-3-yl)methylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Cat. No.: B11077152
M. Wt: 508.0 g/mol
InChI Key: BAJIYDWFSQWOHV-QQXSKIMKSA-N
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Description

7-(2-CHLOROPHENYL)-10-[(Z)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-5,7-DIHYDRO-6H-BENZO[H][1,3]THIAZOLO[2,3-B]QUINAZOLIN-9-ONE is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-CHLOROPHENYL)-10-[(Z)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-5,7-DIHYDRO-6H-BENZO[H][1,3]THIAZOLO[2,3-B]QUINAZOLIN-9-ONE typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include chlorinating agents, indole derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2-CHLOROPHENYL)-10-[(Z)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-5,7-DIHYDRO-6H-BENZO[H][1,3]THIAZOLO[2,3-B]QUINAZOLIN-9-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol, and may require specific temperatures and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce functional groups like nitro, amino, or alkyl groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and the behavior of heterocyclic systems.

Biology

In biological research, derivatives of this compound are explored for their potential as bioactive molecules. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.

Medicine

In medicinal chemistry, this compound and its analogs are investigated for their potential therapeutic applications. Their ability to interact with biological targets such as enzymes and receptors makes them promising leads for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as organic semiconductors or catalysts. Its unique electronic properties and stability make it suitable for various technological applications.

Mechanism of Action

The mechanism of action of 7-(2-CHLOROPHENYL)-10-[(Z)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-5,7-DIHYDRO-6H-BENZO[H][1,3]THIAZOLO[2,3-B]QUINAZOLIN-9-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Chlorophenyl)-10-[(Z)-1-(2-methyl-1H-indol-3-yl)methylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9-one
  • N-(2-Chlorobenzyl)-2-(1H-indol-3-yl)acetamide

Uniqueness

Compared to similar compounds, 7-(2-CHLOROPHENYL)-10-[(Z)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-5,7-DIHYDRO-6H-BENZO[H][1,3]THIAZOLO[2,3-B]QUINAZOLIN-9-ONE stands out due to its unique combination of aromatic and heterocyclic rings This structure imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets

Properties

Molecular Formula

C30H22ClN3OS

Molecular Weight

508.0 g/mol

IUPAC Name

(14Z)-11-(2-chlorophenyl)-14-[(2-methyl-1H-indol-3-yl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one

InChI

InChI=1S/C30H22ClN3OS/c1-17-23(20-10-5-7-13-25(20)32-17)16-26-29(35)34-28(21-11-4-6-12-24(21)31)22-15-14-18-8-2-3-9-19(18)27(22)33-30(34)36-26/h2-13,16,28,32H,14-15H2,1H3/b26-16-

InChI Key

BAJIYDWFSQWOHV-QQXSKIMKSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C\3/C(=O)N4C(C5=C(C6=CC=CC=C6CC5)N=C4S3)C7=CC=CC=C7Cl

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N4C(C5=C(C6=CC=CC=C6CC5)N=C4S3)C7=CC=CC=C7Cl

Origin of Product

United States

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